molecular formula C20H29N3O3S B4926313 1-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]azepane

1-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]azepane

Cat. No.: B4926313
M. Wt: 391.5 g/mol
InChI Key: PMSPTILEDCVKNS-UHFFFAOYSA-N
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Description

1-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]azepane is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]azepane typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyethylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]azepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler analog with a similar imidazole core.

    2-Phenylbenzimidazole: Another derivative with potential therapeutic applications.

    1,3-Diazole: A related compound with a different substitution pattern.

Uniqueness

1-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]azepane is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets and undergo diverse chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-26-13-14-27(24,25)20-21-15-19(17-22-11-7-2-3-8-12-22)23(20)16-18-9-5-4-6-10-18/h4-6,9-10,15H,2-3,7-8,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSPTILEDCVKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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